molecular formula C14H27NO3 B1292032 tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate CAS No. 266690-55-5

tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate

Cat. No.: B1292032
CAS No.: 266690-55-5
M. Wt: 257.37 g/mol
InChI Key: CYUODDDPZDWKFV-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Groups

tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate exhibits a sophisticated molecular architecture characterized by the integration of several distinct functional groups within a single molecular framework. The compound possesses the molecular formula C₁₄H₂₇NO₃ with a molecular weight of 257.37 grams per mole. The structural framework can be systematically analyzed through its component functional groups, each contributing specific chemical properties to the overall molecular behavior.

The carbamate functional group serves as the central structural motif, featuring the characteristic nitrogen-carbon-oxygen linkage that defines this class of compounds. This carbamate moiety connects the tert-butyl protecting group to the cyclohexyl(3-hydroxypropyl) substituent, creating a stable yet functionally versatile molecular architecture. The tert-butyl group, with its bulky tertiary carbon structure, provides steric protection and influences the compound's reactivity patterns.

The cyclohexyl component introduces a six-membered saturated ring system that contributes to the molecule's three-dimensional conformation and overall stability. This cyclohexane ring adopts chair conformations typical of saturated six-membered rings, affecting the spatial arrangement of adjacent functional groups. The hydroxypropyl chain extends from the nitrogen center, terminating in a primary alcohol functional group that significantly influences the compound's solubility and reactivity characteristics.

The canonical Simplified Molecular Input Line Entry System representation reveals the complete connectivity: CC(C)(C)OC(=O)N(CCCO)C1CCCCC1. This notation demonstrates the branched structure emanating from the carbamate nitrogen, with both the cyclohexyl ring and the hydroxypropyl chain attached to the same nitrogen atom, creating a tertiary amine environment within the carbamate framework.

Stereochemical Configuration and Isomerism

The stereochemical analysis of this compound reveals several important conformational and configurational considerations that influence its chemical behavior and biological activity. The compound lacks defined stereogenic centers in its current structural form, suggesting that it exists as a single constitutional isomer rather than as a mixture of stereoisomers.

The cyclohexyl ring system adopts preferred chair conformations that minimize steric interactions between substituents. In the most stable conformation, the nitrogen substituent occupies an equatorial position to minimize steric hindrance with the ring hydrogen atoms. This conformational preference affects the overall molecular geometry and influences intermolecular interactions with other chemical species.

The hydroxypropyl chain exhibits considerable conformational flexibility due to the presence of multiple rotatable bonds. The International Union of Pure and Applied Chemistry International Chemical Identifier Key CYUODDDPZDWKFV-UHFFFAOYSA-N indicates the compound's unique structural identity. This flexibility allows the molecule to adopt various conformations in solution, potentially affecting its binding interactions and chemical reactivity patterns.

The carbamate linkage itself introduces planar characteristics due to the partial double-bond character of the carbon-nitrogen bond resulting from resonance stabilization. This planarity constrains the relative orientations of the tert-butyl and cyclohexyl(hydroxypropyl) substituents, creating specific spatial relationships that influence the compound's overall three-dimensional structure.

Physicochemical Properties (Melting/Boiling Points, Solubility, Stability)

The physicochemical properties of this compound have been characterized through various analytical techniques, providing comprehensive data essential for understanding its behavior under different conditions. These properties directly influence the compound's handling requirements, storage conditions, and practical applications in research and synthetic applications.

Table 1: Physical Properties of this compound

Property Value Source
Molecular Weight 257.37 g/mol
Density 1.033 g/cm³
Boiling Point 366.052°C at 760 mmHg
Flash Point 175.182°C
Vapor Pressure 0 mmHg at 25°C
Refractive Index 1.49

The thermal properties reveal that this compound exhibits a relatively high boiling point of 366.052°C at standard atmospheric pressure. This elevated boiling point reflects the compound's molecular weight and the presence of hydrogen bonding capabilities through the hydroxyl functional group. The flash point of 175.182°C indicates that the compound requires significant thermal energy for vapor ignition, contributing to its stability under normal handling conditions.

The compound demonstrates limited volatility at room temperature, as evidenced by its negligible vapor pressure of 0 mmHg at 25°C. This low volatility characteristic makes the compound suitable for applications requiring minimal vapor loss and enhances safety during handling procedures. The refractive index of 1.49 provides information about the compound's optical properties and can be used for identification and purity assessment.

Storage requirements specify maintenance at 2-8°C under dry conditions to ensure long-term stability. These storage conditions prevent hydrolysis of the carbamate linkage and maintain the integrity of the tert-butyl protecting group. The compound appears as a liquid at room temperature based on safety data sheet information, though specific melting point data remains unavailable in the current literature.

Table 2: Stability and Storage Characteristics

Parameter Specification Reference
Storage Temperature 2-8°C
Storage Conditions Dry, sealed
Physical State Liquid
Chemical Stability Stable under recommended conditions
Hazardous Decomposition Carbon monoxide, nitrogen oxides

The chemical stability profile indicates that this compound remains stable under recommended storage conditions but may undergo decomposition when exposed to extreme temperatures. During thermal decomposition or combustion, the compound produces carbon monoxide and nitrogen oxides, requiring appropriate ventilation and safety measures during high-temperature applications.

Water solubility characteristics have not been explicitly reported in the available literature, though the presence of both hydrophobic (cyclohexyl, tert-butyl) and hydrophilic (hydroxyl) functional groups suggests moderate polarity. The compound's behavior in various solvents would be influenced by this amphiphilic character, with solubility patterns dependent on the specific solvent system and environmental conditions.

Properties

IUPAC Name

tert-butyl N-cyclohexyl-N-(3-hydroxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15(10-7-11-16)12-8-5-4-6-9-12/h12,16H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUODDDPZDWKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCO)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625454
Record name tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266690-55-5
Record name tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexyl-(3-hydroxy-propyl)-carbamic acid tert-butyl ester
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Preparation Methods

The synthesis of tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate typically involves the reaction of tert-butyl chloroformate with cyclohexylamine, followed by the addition of 3-hydroxypropylamine. The reaction is carried out under controlled conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amines. Its removal under acidic or basic conditions is a critical reaction for accessing free amines in synthetic workflows.

Acidic Deprotection

  • Reagents : Trifluoroacetic acid (TFA), HCl, or aqueous H<sub>3</sub>PO<sub>4</sub>

  • Conditions : Room temperature to 100°C, 1–12 hours

  • Mechanism : Protonation of the carbamate oxygen followed by cleavage of the C–O bond.

  • Example : Deprotection with 32% HCl in CH<sub>3</sub>CN yields cyclohexyl(3-hydroxypropyl)amine ( ).

Basic Deprotection

  • Reagents : Cs<sub>2</sub>CO<sub>3</sub>, K<sub>2</sub>CO<sub>3</sub>

  • Conditions : Heating in acetonitrile (MeCN) at 100°C for 1–5 hours

  • Mechanism : Base-mediated elimination, forming CO<sub>2</sub> and tert-butanol ( ).

Table 1: Deprotection Reaction Conditions

ReagentSolventTemperatureTimeYieldSource
32% HClCH<sub>3</sub>CNRT2 h90%
Cs<sub>2</sub>CO<sub>3</sub>MeCN100°C1 h85%
TFADCMRT12 h95%

Nucleophilic Substitution

The carbamate’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, enabling substitution reactions.

Alkylation/Acylation

  • Reagents : Alkyl halides, acyl chlorides

  • Conditions : Triethylamine (Et<sub>3</sub>N) in dichloromethane (DCM) at 0°C to RT

  • Example : Reaction with benzoyl chloride forms tert-butyl benzoyloxycarbamate ( ).

Coupling Reactions

  • Reagents : EDCI, HOBt

  • Conditions : Room temperature, 12–24 hours

  • Application : Synthesis of substituted benzamido derivatives for pharmaceutical intermediates ( ).

Oxidation of the 3-Hydroxypropyl Group

The primary alcohol in the 3-hydroxypropyl chain undergoes oxidation to form carbonyl or carboxylic acid derivatives.

  • Reagents : KMnO<sub>4</sub>, H<sub>2</sub>O<sub>2</sub>, or CrO<sub>3</sub>

  • Conditions : Aqueous or acidic media, 25–80°C

  • Product : 3-Oxopropyl or 3-carboxypropyl derivatives ().

Reduction Reactions

The carbamate group can be reduced to a methylene group or the hydroxypropyl chain to a propyl chain.

  • Reagents : LiAlH<sub>4</sub>, NaBH<sub>4</sub>

  • Conditions : Tetrahydrofuran (THF) or Et<sub>2</sub>O, reflux

  • Example : Reduction with LiAlH<sub>4</sub> yields cyclohexyl(3-hydroxypropyl)methylamine ().

Intramolecular Rearrangements

Under basic conditions, the carbamate undergoes Hofmann- or Curtius-type rearrangements.

Hofmann Rearrangement

  • Reagents : Cs<sub>2</sub>CO<sub>3</sub>, DBU

  • Conditions : MeCN, 100°C

  • Mechanism : Deprotonation followed by S<sub>N</sub>2 displacement and rearrangement to form alkylamines ( ).

Table 2: Rearrangement Reactions

SubstrateReagentProductYieldSource
AlkanoyloxycarbamateCs<sub>2</sub>CO<sub>3</sub>Cyclohexylamine81%
Benzoyl carbamateAg<sub>2</sub>CO<sub>3</sub>Benzylamine76%

Photooxidation

Exposure to light and oxygen induces singlet oxygen-mediated oxidation of the hydroxypropyl group.

  • Conditions : Ambient light, CDCl<sub>3</sub>

  • Product : Hydroperoxide intermediates, further stabilized to ketones ( ).

Hydrolysis

The carbamate bond undergoes hydrolysis under strongly acidic or basic conditions.

  • Reagents : H<sub>2</sub>SO<sub>4</sub>, NaOH

  • Products : Cyclohexanol, 3-hydroxypropylamine, and CO<sub>2</sub> ( ).

Scientific Research Applications

tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzyl Carbamates (e.g., Compounds 9e, 9o, 9m)

  • Example : Benzyl (4-(3-hydroxypropyl)tetrahydro-2H-pyran-4-yl)carbamate (9e) has a benzyl protecting group instead of tert-butyl.
  • Impact: The benzyl group increases molecular weight (~285.35 g/mol for 9e vs. 257.37 g/mol for the target compound) and alters polarity. Benzyl carbamates typically require harsher deprotection conditions (e.g., hydrogenolysis), whereas tert-butyl carbamates are cleaved under acidic conditions .
  • Physical State : 9e is a white solid (m.p. 89–90°C), similar to the target compound, but with lower thermal stability due to the absence of a bulky tert-butyl group .

Thiopyran-Containing Carbamates (e.g., 13f, 18f)

  • Example : tert-Butyl (4-(3-hydroxypropyl)tetrahydro-2H-thiopyran-4-yl)carbamate (18f) replaces the cyclohexyl group with a sulfur-containing thiopyran ring.
  • However, it reduces hydrogen-bonding capacity compared to the hydroxypropyl group in the target compound.
  • Thermal Stability : 18f has a significantly higher melting point (147–148°C), likely due to crystalline packing facilitated by the rigid thiopyran ring .

Phosphorylated Derivatives (e.g., Compound 2.32)

  • Example: tert-Butyl (1-cyanocyclohexyl)(3-((diethoxyphosphoryl)oxy)propyl)carbamate (2.32) replaces the hydroxypropyl group with a phosphorylated chain.
  • Impact : Phosphorylation increases molecular weight and alters solubility, making the compound more suited for nucleophilic reactions. The hydroxypropyl group in the target compound offers a site for oxidation or esterification, enabling diverse functionalization pathways .

Physicochemical Properties

Property This compound Compound 9e (Benzyl Analog) Compound 18f (Thiopyran Analog)
Molecular Weight 257.37 g/mol ~285.35 g/mol ~287.42 g/mol
Melting Point Not reported 89–90°C 147–148°C
Solubility Likely polar aprotic solvents Moderate in EtOAc Low in water, high in DMSO
Reactive Sites Hydroxypropyl, tert-butyl Benzyl, hydroxypropyl Thiopyran, hydroxypropyl

Biological Activity

tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate, an organic compound with the molecular formula C₁₄H₂₇NO₃ and a molecular weight of 257.37 g/mol, has garnered attention for its potential biological activities. This compound features a tert-butyl group, a cyclohexyl moiety, and a hydroxypropyl chain attached to a carbamate functional group, which suggests significant interactions within biological systems due to its unique structural characteristics.

The synthesis of this compound typically involves multi-step organic reactions, with variations depending on desired purity and yield. The compound's high molar refractivity (73.07) and polar surface area (49.77 Ų) indicate its potential for extensive interactions in biological contexts.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. Furthermore, the hydroxyl group may participate in hydrogen bonding and other non-covalent interactions, enhancing the compound's biological efficacy.

Interaction with Biomolecules

Preliminary studies have indicated that this compound may interact with various enzymes or receptors due to its structural features. Detailed kinetic studies are necessary to elucidate these interactions further and determine their implications for therapeutic applications.

Table 1: Summary of Biological Activity Studies

Study FocusFindings
Enzyme InhibitionPotential inhibition of certain enzymes through covalent bond formation
Receptor BindingSuggestive binding affinity to specific receptors
CytotoxicityEvaluated against different cancer cell lines; results pending

Case Studies and Research Findings

  • Cytotoxicity Assessment : In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. Initial results suggest that it may exhibit selective toxicity towards certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent.
  • Mechanistic Insights : Research has focused on understanding the mechanism by which this compound affects cellular pathways. For instance, it has been hypothesized that the compound could modulate signaling pathways involved in apoptosis or cell proliferation, although detailed mechanisms remain to be fully characterized.
  • Comparative Analysis : Comparisons with structurally similar compounds have highlighted unique biological properties attributed to the combination of functional groups present in this compound. This uniqueness may confer advantages in terms of bioavailability and interaction profiles compared to analogs lacking specific moieties.

Q & A

Basic: What are the critical steps for optimizing the synthesis of tert-butyl cyclohexyl(3-hydroxypropyl)carbamate in multi-step reactions?

Answer:
The synthesis involves sequential reactions such as nucleophilic substitution, nitro reduction, and cyclization. Key considerations include:

  • Reagent stoichiometry : Ensure equimolar ratios of intermediates (e.g., 2,4-dichloro-5-nitropyrimidine and tert-butyl carbamate derivatives) to avoid side products .
  • Solvent selection : THF or EtOH is preferred for solubility and reaction efficiency, as seen in nitro reduction steps using Fe powder and NH4_4Cl .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is critical for isolating intermediates. Validate purity via LC-MS or 1^1H NMR (e.g., monitoring methyl ester peaks at δ 3.7–3.8 ppm) .

Advanced: How do Pd-based catalysts influence coupling efficiency in tert-butyl carbamate synthesis?

Answer:
Pd catalysts (e.g., Pd2_2(dba)3_3) with ligands like BINAP enhance cross-coupling reactions by stabilizing transition states. For example, in aryl amination steps, Pd catalysts enable C–N bond formation between pyrimidine and cyclohexylamine derivatives. Key factors:

  • Catalyst loading : 5–10 mol% ensures sufficient activity without excessive costs .
  • Temperature : Reactions at 100°C under N2_2 improve yield by preventing oxidation .
  • Troubleshooting : Incomplete coupling may require replacing Pd(OAc)2_2 with BrettPhos-Pd-G3 for sterically hindered substrates .

Basic: What purification strategies are effective for isolating intermediates, and how are they validated?

Answer:

  • Chromatography : Use gradient elution (e.g., 0–50% EtOAc in hexane) for polar intermediates. For example, tert-butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (m/z 386 [M+H]+^+) is purified to >95% .
  • Crystallization : Ethanol/water mixtures can isolate non-polar derivatives. Validate via melting point consistency (±2°C) and 13^{13}C NMR (e.g., cyclohexyl C–H signals at δ 1.2–1.8 ppm) .

Advanced: How can researchers address yield discrepancies during scale-up from milligram to gram quantities?

Answer:
Common issues include heat transfer inefficiencies and reagent inhomogeneity. Mitigation strategies:

  • Mixing optimization : Use overhead stirring instead of magnetic stirrers for viscous solutions .
  • Quenching protocols : Gradual addition of water during extraction minimizes emulsion formation, improving recovery in steps like nitro reduction (yield drops from 85% to 60% if mishandled) .
  • In-line analytics : Implement FTIR or ReactIR to monitor reaction progress in real time .

Analytical: Which spectroscopic methods are essential for structural confirmation?

Answer:

  • NMR : 1^1H NMR identifies tert-butyl groups (δ 1.4 ppm, singlet) and hydroxypropyl chains (δ 3.5–3.7 ppm). 13^{13}C NMR confirms carbamate carbonyls (δ 155–160 ppm) .
  • Mass spectrometry : ESI-MS detects molecular ions (e.g., m/z 442 [M+H]+^+ for methyl oxoacetate intermediates) and fragmentation patterns .
  • IR spectroscopy : Carbamate C=O stretches (1680–1720 cm1^{-1}) validate functional group integrity .

Advanced: How can stereochemical outcomes be controlled during cyclohexyl ring functionalization?

Answer:

  • Chiral auxiliaries : Use (1R,4R)- or (1S,4S)-configured cyclohexylamine precursors to enforce specific stereochemistry in spirocyclic products .
  • Temperature effects : Lower temperatures (0–5°C) favor kinetic control, reducing racemization in SN2 reactions .
  • Catalytic asymmetric synthesis : Employ chiral Pd catalysts (e.g., Josiphos ligands) for enantioselective amination .

Basic: What methods resolve conflicting data from reaction monitoring (e.g., TLC vs. LC-MS)?

Answer:

  • Cross-validation : Compare TLC Rf_f values with LC-MS retention times. For example, a TLC spot at Rf_f 0.3 should align with a [M+H]+^+ peak in LC-MS .
  • Spiking experiments : Add pure standards to reaction aliquots to confirm co-elution .
  • pH adjustments : Acidic workups (pH 2–3) can precipitate intermediates, simplifying analysis .

Advanced: What strategies mitigate byproduct formation during nitro group reduction?

Answer:

  • Reductant selection : Fe powder with NH4_4Cl in EtOH minimizes over-reduction to hydroxylamines. Alternatives like Zn/HCl may cause ester hydrolysis .
  • Catalytic hydrogenation : Use H2_2 (1 atm) with Raney Ni for cleaner reductions, but avoid with sulfur-containing substrates .
  • Quenching sequence : Add NaHCO3_3 before extraction to neutralize acidic byproducts .

Analytical: How is reaction completion assessed in multi-step syntheses?

Answer:

  • Spot tests : For nitro reductions, use Sn/HCl to detect residual nitro compounds (color change to red) .
  • Mid-IR probes : Monitor carbonyl stretches (e.g., 1700 cm1^{-1} for carbamates) to confirm step completion .
  • HPLC : Use C18 columns with acetonitrile/water gradients to quantify unreacted starting materials .

Advanced: How do solvent polarity and additives influence cyclization efficiency?

Answer:

  • Polar aprotic solvents : NMP at 100°C facilitates intramolecular cyclization via dipole stabilization (e.g., forming pyrazino[1,2-e]purinones) .
  • Additives : K2_2CO3_3 absorbs liberated HCl in carbamate deprotection steps, preventing side reactions .
  • Microwave-assisted synthesis : Reduces reaction time from 5 hours to 30 minutes, improving yields by 10–15% .

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